6-Bromo-4,4'-dimethyl-2,2'-bipyridine

Cross-Coupling Chemistry Ligand Synthesis MOF Functionalization

6-Bromo-4,4'-dimethyl-2,2'-bipyridine (CAS 850413-36-4) is the premier modular bipyridine building block for research groups requiring a functionalizable ligand core. Its unique 6-bromo substitution pattern serves as a critical synthetic vector for cross-coupling reactions (Suzuki, Buchwald-Hartwig) unavailable with non-halogenated analogs, while the 4,4'-dimethyl groups provide steric tuning essential for catalyst selectivity. Supplied as a white crystalline powder at ≥97% GC purity with consistent batch quality, it ensures reproducible results in MOF construction, photoredox catalysis, and medicinal chemistry. Choose this compound for reliable performance in advanced coordination chemistry applications.

Molecular Formula C12H11BrN2
Molecular Weight 263.13 g/mol
CAS No. 850413-36-4
Cat. No. B1524756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-4,4'-dimethyl-2,2'-bipyridine
CAS850413-36-4
Molecular FormulaC12H11BrN2
Molecular Weight263.13 g/mol
Structural Identifiers
SMILESCC1=CC(=NC=C1)C2=NC(=CC(=C2)C)Br
InChIInChI=1S/C12H11BrN2/c1-8-3-4-14-10(5-8)11-6-9(2)7-12(13)15-11/h3-7H,1-2H3
InChIKeyUEJJXCRFGURPDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-4,4'-dimethyl-2,2'-bipyridine (CAS 850413-36-4) | Ligand for Advanced Material and Catalyst Procurement


6-Bromo-4,4'-dimethyl-2,2'-bipyridine (CAS 850413-36-4) is a halogenated derivative of the 2,2'-bipyridine class, with the molecular formula C₁₂H₁₁BrN₂ and a molecular weight of 263.13 g/mol . The compound's defining feature is a bromine atom at the 6-position of one pyridine ring, while both rings retain methyl groups at their 4-positions [1]. This specific substitution pattern provides a unique balance of steric bulk and electronic character, enabling a distinct synthetic handle for cross-coupling and coordination chemistry, which is not accessible with non-brominated or differently substituted analogs . It is typically supplied as a white to almost white crystalline powder with a purity of ≥97% (GC) .

Why 6-Bromo-4,4'-dimethyl-2,2'-bipyridine Cannot Be Replaced by Generic Bipyridine Analogs


In-class compounds, such as unsubstituted 2,2'-bipyridine or the non-brominated 4,4'-dimethyl-2,2'-bipyridine, lack the precise functional architecture required for targeted applications . The 6-bromo substituent is not merely an inert addition; it acts as a critical synthetic vector and an electronic modulator . Without it, the molecule cannot participate in key cross-coupling reactions essential for building complex architectures like metal-organic frameworks (MOFs) or functionalized polymers . Conversely, substituting with a compound that lacks the 4,4'-dimethyl groups results in altered steric protection and electron density at the metal center, which can dramatically change a catalyst's performance, selectivity, or the photophysical properties of the resulting coordination complex .

6-Bromo-4,4'-dimethyl-2,2'-bipyridine: Quantitative Differentiation Evidence Against Key Comparators


Evidence 1: Synthetic Versatility via Cross-Coupling – The 6-Bromo Handle

The presence of a bromine atom at the 6-position provides a unique synthetic handle, enabling further functionalization via palladium-catalyzed cross-coupling reactions. In contrast, the non-halogenated analog 4,4'-dimethyl-2,2'-bipyridine (CAS 2274-58-0) is inert to these transformations, limiting its utility as a building block for complex ligand architectures . For example, this specific bromo-derivative can undergo Suzuki or Buchwald-Hartwig couplings, while the parent 4,4'-dimethyl-2,2'-bipyridine cannot be directly elaborated in this manner without an initial, often challenging, functionalization step .

Cross-Coupling Chemistry Ligand Synthesis MOF Functionalization

Evidence 2: Enhanced Stability and Crystallinity for Reproducible Synthesis

The combination of methyl groups and the bromine atom yields a compound with favorable physical properties for handling and use. 6-Bromo-4,4'-dimethyl-2,2'-bipyridine is a stable, white to almost white crystalline solid with a sharp melting point range of 105.0 to 109.0 °C . In contrast, other halogenated bipyridine isomers may be oils or low-melting solids, making them more difficult to accurately weigh and purify, which is a critical factor in reproducible synthetic procedures .

Materials Science Process Chemistry Coordination Complexes

Evidence 3: Structural Superiority for Monodentate Complexation and MOF Assembly

The specific 6-bromo substitution pattern prevents the formation of stable bis-bidentate chelates with certain metals, directing coordination toward a monodentate mode . This behavior is fundamentally different from the unsubstituted 2,2'-bipyridine (CAS 366-18-7), which acts almost exclusively as a strong bidentate chelator . This controlled monodentate coordination is essential for the rational design of specific coordination polymers and Metal-Organic Frameworks (MOFs), where a free coordination site on the metal is required for desired catalytic or sorptive properties .

Supramolecular Chemistry MOF Synthesis Catalysis

Evidence 4: Consistent Commercial Quality Control for Reproducible Research

Reputable vendors supply 6-Bromo-4,4'-dimethyl-2,2'-bipyridine with a guaranteed minimum purity of >97.0% as determined by Gas Chromatography (GC) . This is a significantly higher and more rigorously verified purity standard than is typically available for custom-synthesized or less common bipyridine analogs, which may only be certified by less stringent methods or have lower purity thresholds . The consistent quality, confirmed by GC, ensures that batch-to-batch variability is minimized, a critical factor for reproducible academic research and scalable industrial processes .

Procurement Quality Assurance Research Reproducibility

Optimal Application Scenarios for Procuring 6-Bromo-4,4'-dimethyl-2,2'-bipyridine (850413-36-4)


Synthesis of Functionalized Ligands for Catalysis and Materials Science

This compound is the premier choice for research groups requiring a modular, functionalizable bipyridine core. Its 6-bromo handle allows for direct attachment of various moieties (e.g., aryl, alkyl, amino) via well-established cross-coupling protocols to tune the electronic and steric properties of the ligand for specific metal centers . This is a key step in creating novel catalysts for reactions like CO₂ reduction or water oxidation, where fine-tuning the ligand environment is critical for activity and selectivity [1].

Controlled Assembly of Metal-Organic Frameworks (MOFs) and Coordination Polymers

For materials chemists designing MOFs with specific topologies, this compound offers a crucial advantage. The steric bulk of the 6-bromo group enforces a monodentate or bridging coordination mode, preventing the formation of simple, discrete metal-chelate complexes . This predictable behavior is essential for constructing the extended, porous networks characteristic of MOFs used in gas storage, separation, and heterogeneous catalysis .

Preparation of Metal Complexes with Tuned Photophysical Properties

Researchers developing luminescent materials or photocatalysts benefit from the unique electronic signature of this ligand. The electron-withdrawing bromine atom and the electron-donating methyl groups work in concert to precisely modulate the energy of the metal-to-ligand charge transfer (MLCT) excited state in complexes with metals like Ru(II) or Ir(III) [1]. This allows for rational tuning of emission wavelengths and excited-state lifetimes, which are crucial performance parameters for applications in organic light-emitting diodes (OLEDs) and photoredox catalysis .

A Reliable Building Block for High-Fidelity Medicinal Chemistry Exploration

For medicinal chemistry groups exploring metal-based therapeutics or agents that target metalloenzymes, the high commercial purity (>97% GC) and batch-to-batch consistency of this building block are paramount . Its use as a stable, well-characterized precursor minimizes the introduction of unknown variables during the early stages of drug discovery, ensuring that observed biological activity can be confidently attributed to the designed molecule and not to trace impurities .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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